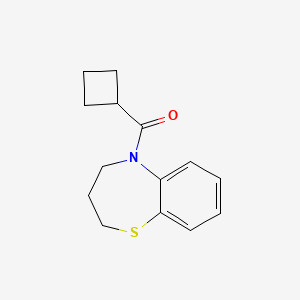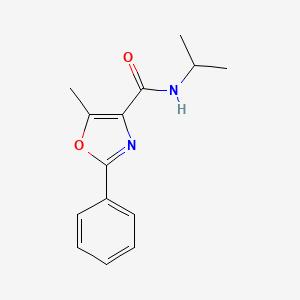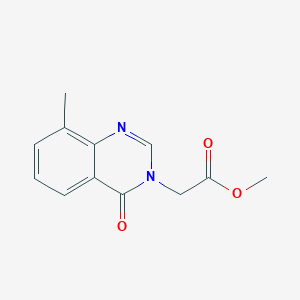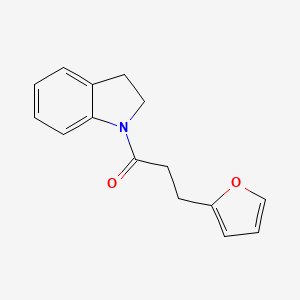![molecular formula C16H19FN2O2 B7471861 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide, also known as CPP-115, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of GABA, an important neurotransmitter in the central nervous system.
Mechanism of Action
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide is a potent inhibitor of GABA aminotransferase, which is involved in the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide increases the levels of GABA in the brain, which can have a calming effect on the nervous system. This mechanism of action is similar to that of other drugs that are used to treat anxiety disorders, such as benzodiazepines.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. This can result in decreased anxiety and improved mood. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide has also been shown to have anticonvulsant properties, which may make it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows researchers to use lower concentrations of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in their experiments, which can reduce the risk of non-specific effects. However, one limitation of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide is its potential toxicity. High doses of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide have been shown to cause liver damage in animal studies, which may limit its use in clinical applications.
Future Directions
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide. One area of interest is its potential use in the treatment of anxiety disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in humans with anxiety disorders. Another area of interest is its potential use in the treatment of epilepsy. Animal studies have shown promising results, and clinical trials are currently underway to evaluate its safety and efficacy in humans with epilepsy. Finally, there is interest in developing more potent and selective inhibitors of GABA aminotransferase, which may have improved therapeutic potential compared to N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide.
Synthesis Methods
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with piperidine-4-carboxylic acid, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified using column chromatography to obtain N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide in high purity.
Scientific Research Applications
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming effect on the nervous system. This makes N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide a potential candidate for the treatment of anxiety disorders, epilepsy, and other conditions that are associated with GABA deficiency.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-14-4-2-1-3-13(14)15(20)18-12-7-9-19(10-8-12)16(21)11-5-6-11/h1-4,11-12H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYXQADPLIRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)

![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

